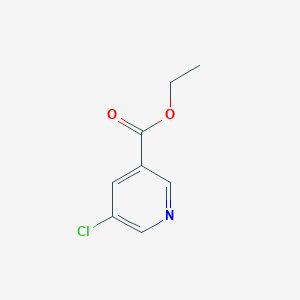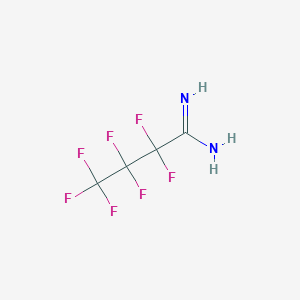
Bis(4-fluorophenyl)trifluoromethyl carbinol
Descripción general
Descripción
Bis(4-fluorophenyl)trifluoromethyl carbinol, also referred to as 4,4’-difluorobenzhydrol, is a diphenyl methanol building block with two fluorine atoms at the para-position . It is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .
Chemical Reactions Analysis
The specific chemical reactions involving Bis(4-fluorophenyl)trifluoromethyl carbinol are not detailed in the search results. It is used as a building block in the synthesis of various compounds . More specific details about its reactivity and involvement in chemical reactions might be found in specialized chemical literature or databases.Physical And Chemical Properties Analysis
Bis(4-fluorophenyl)trifluoromethyl carbinol is a solid with a melting point of 43-45 °C (lit.) . Its boiling point is 143 °C/3 mmHg (lit.) . More specific details about its physical and chemical properties might be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación
Proteomics Research
Bis(4-fluorophenyl)trifluoromethyl carbinol: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a specialty product in proteomics research due to its unique chemical properties that can influence protein interactions and stability.
Organic Synthesis
This compound serves as an important building block in organic synthesis . Its fluorinated structure makes it a valuable precursor in the synthesis of various organic molecules, particularly those that require the introduction of fluorine atoms to enhance their biological activity or stability.
Pharmaceutical Development
In the pharmaceutical industry, 2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethanol is used in the development of new drugs . Its structure is key in the synthesis of certain antipsychotic drugs, such as fluspirilene, pimozide, and penfluridol.
Material Science
The compound’s unique properties are exploited in material science for the development of new materials with specific characteristics . For instance, it can be used in the creation of fluorinated polymers, which are known for their high thermal stability and good film-forming properties.
Analytical Chemistry
In analytical chemistry, this compound is often used as a standard or reference material in various chromatographic techniques, including HPLC, LC-MS, and UPLC . Its well-defined structure and properties allow for accurate calibration and method development.
Solvent Applications
Bis(4-fluorophenyl)trifluoromethyl carbinol: is also recognized for its role as a specialized solvent in organic chemistry . Its ability to dissolve a wide range of substances makes it suitable for use in complex chemical reactions and processes.
Catalysis
The compound finds application in catalysis, where it can act as an organocatalyst . This is particularly useful in reactions that require the oxidation of tertiary amines and azines to N-oxidesalkenes.
Mecanismo De Acción
Safety and Hazards
Bis(4-fluorophenyl)trifluoromethyl carbinol is intended for research use only and is not intended for medicinal, household, or other uses . In case of skin contact, it is recommended to wash off with soap and plenty of water . In case of eye contact, it is recommended to flush eyes with water as a precaution .
Direcciones Futuras
Bis(4-fluorophenyl)trifluoromethyl carbinol is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . It is also used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . Its future directions would likely involve its continued use in the synthesis of these and potentially other compounds.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLLTDUIYQQQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(F)(F)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293322 | |
| Record name | 2,2,2-Trifluoro-1,1-bis(4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)trifluoromethyl carbinol | |
CAS RN |
733-83-5 | |
| Record name | 733-83-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-Trifluoro-1,1-bis(4-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 733-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)


![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)






